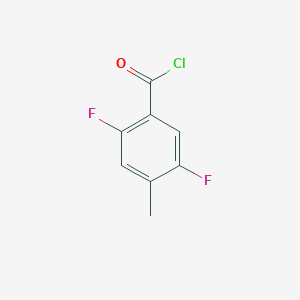

2,5-Difluoro-4-Methylbenzoyl chloride

Description

Significance of Fluorinated Benzoyl Chlorides in Modern Chemical Research

Fluorinated benzoyl chlorides represent a class of organic compounds of significant interest in modern chemical research. The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, conferring high thermal and chemical stability to the molecule. wikipedia.org This stability is a desirable trait in many applications, from advanced materials to pharmaceuticals.

In the pharmaceutical industry, the introduction of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to target enzymes or receptors. nih.gov It is estimated that approximately 25% of all small-molecule drugs currently in clinical use contain at least one fluorine atom. nih.gov Fluorinated benzoyl chlorides serve as versatile building blocks in the synthesis of these complex pharmaceutical agents. Their acyl chloride functional group provides a reactive site for forming amide, ester, and ketone linkages, while the fluorinated aromatic ring imparts the unique properties associated with organofluorine compounds. researchgate.net Researchers utilize these reagents to construct intricate molecular architectures that are foundational to the discovery of new therapeutic agents. nih.gov

Strategic Importance of 2,5-Difluoro-4-Methylbenzoyl Chloride as a Key Synthetic Building Block

Among the diverse array of fluorinated reagents, this compound has emerged as a strategically important building block in organic synthesis. Its molecular structure, featuring two fluorine atoms and a methyl group on the phenyl ring, offers a unique combination of electronic and steric properties that chemists can exploit for targeted molecular design.

The presence and position of the difluoro and methyl substituents on the benzoyl chloride moiety allow for the controlled synthesis of complex derivatives with specific functionalities. This makes it an invaluable intermediate in the production of high-value chemicals, particularly within the pharmaceutical and agrochemical sectors. The compound's utility as a precursor is well-established, and it is frequently employed in research and development to create novel molecules with potential biological activity. fluorochem.co.uk

The synthesis of this compound is commonly achieved through the reaction of 2,5-difluoro-4-methyl-benzoic acid with a chlorinating agent such as thionyl chloride. chemicalbook.com This straightforward conversion provides reliable access to this key intermediate for further synthetic transformations.

Properties of this compound

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 103877-56-1 chemicalbook.comchemnet.com |

| Molecular Formula | C₈H₅ClF₂O chemicalbook.comchemnet.com |

| Molecular Weight | 190.57 g/mol chemicalbook.comchemnet.com |

| Boiling Point | 103 °C at 20 mbar chemicalbook.com |

| 218.7 °C at 760 mmHg chemnet.com | |

| Density | 1.356 g/cm³ chemnet.com |

| Refractive Index (n_D^20) | 1.5232 chemicalbook.com |

| Flash Point | 86 °C chemnet.com |

| InChI | InChI=1S/C8H5ClF2O/c1-4-2-7(11)5(8(9)12)3-6(4)10/h2-3H,1H3 chemnet.comuni.lu |

| SMILES | CC1=CC(=C(C=C1F)C(=O)Cl)F uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

2,5-difluoro-4-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O/c1-4-2-7(11)5(8(9)12)3-6(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWIAKKMBXJMOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40545985 | |

| Record name | 2,5-Difluoro-4-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103877-56-1 | |

| Record name | 2,5-Difluoro-4-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Difluoro 4 Methylbenzoyl Chloride

Laboratory-Scale Preparation Routes

The laboratory-scale synthesis of 2,5-difluoro-4-methylbenzoyl chloride is predominantly accomplished via two main approaches: the direct chlorination of 2,5-difluoro-4-methylbenzoic acid and multi-step syntheses from foundational aromatic compounds.

Carboxylic Acid Chlorination Strategies

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. For 2,5-difluoro-4-methylbenzoic acid, this is a direct and efficient method to obtain the desired benzoyl chloride.

Thionyl chloride (SOCl₂) stands out as a common and effective reagent for the synthesis of this compound from its carboxylic acid precursor. The reaction involves the treatment of 2,5-difluoro-4-methylbenzoic acid with an excess of thionyl chloride.

A typical laboratory procedure involves the portion-wise addition of 2,5-difluoro-4-methylbenzoic acid to thionyl chloride at room temperature, which is accompanied by the vigorous evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. researchgate.net Following the initial reaction, the mixture is heated to reflux to ensure the completion of the reaction. researchgate.net The excess thionyl chloride is subsequently removed by distillation, and the crude product is purified by fractional distillation under reduced pressure to yield this compound. researchgate.net

Table 1: Synthesis of this compound using Thionyl Chloride

| Reactant | Reagent | Conditions | Yield |

|---|---|---|---|

| 2,5-Difluoro-4-methylbenzoic acid | Thionyl chloride | Room temperature, then reflux | ~73% |

Data sourced from ChemicalBook synthesis report. researchgate.net

While thionyl chloride is widely used, other chlorinating agents can also be employed for the synthesis of acyl chlorides from carboxylic acids. These alternatives can offer advantages in terms of reaction conditions, by-product profiles, and atom economy.

Phosphorus Pentachloride (PCl₅): Phosphorus pentachloride is a powerful chlorinating agent that readily converts carboxylic acids to their corresponding acyl chlorides. The reaction produces phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) as by-products. wikipedia.org The reaction is typically vigorous and can be performed at room temperature or with gentle heating. prepchem.com

Oxalyl Chloride ((COCl)₂): Oxalyl chloride, often used with a catalytic amount of N,N-dimethylformamide (DMF), is another effective reagent for this transformation. chemicalbook.comwikipedia.org The reaction proceeds under mild conditions and generates volatile by-products (CO, CO₂, and HCl), which simplifies product purification. chemicalbook.comwikipedia.org The use of excess oxalyl chloride can help to minimize the formation of ketone by-products in some related reactions. orgsyn.org

Phosphorus Trichloride (B1173362) (PCl₃): Phosphorus trichloride offers a more atom-economical alternative, with the potential to convert three equivalents of a carboxylic acid to the acyl chloride per mole of PCl₃. researchgate.net The reaction typically requires heating, and the primary by-product is phosphorous acid (H₃PO₃). researchgate.net

Table 2: Efficacy of Alternative Chlorinating Reagents for Benzoic Acids

| Reagent | Typical Conditions | By-products | Notes |

|---|---|---|---|

| Phosphorus Pentachloride (PCl₅) | Room temperature or gentle heating | POCl₃, HCl | Highly reactive. wikipedia.orgprepchem.com |

| Oxalyl Chloride ((COCl)₂) / DMF | Room temperature | CO, CO₂, HCl | Mild conditions, volatile by-products. chemicalbook.comwikipedia.org |

| Phosphorus Trichloride (PCl₃) | Heating (e.g., 60-100 °C) | H₃PO₃ | Good atom economy. researchgate.net |

This table provides a general overview of the efficacy of these reagents for benzoic acid chlorination.

Multi-Step Syntheses from Substituted Aromatic Precursors

An alternative to the direct chlorination of the pre-synthesized carboxylic acid is a multi-step approach starting from more readily available substituted aromatic compounds. This strategy involves the sequential introduction of the fluoro, methyl, and benzoyl chloride functionalities onto a benzene (B151609) ring.

The introduction of fluorine atoms onto an aromatic ring is a critical step in these multi-step syntheses. The regioselectivity of the fluorination is paramount to obtaining the desired 2,5-difluoro substitution pattern. One common strategy involves the use of diazotization-fluorination reactions, such as the Balz-Schiemann reaction, starting from an appropriately substituted aniline (B41778). For instance, a substituted nitroaniline can be reduced to the corresponding aniline, which is then diazotized with nitrous acid, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) to install the fluorine atom.

The directing effects of the existing substituents on the aromatic ring play a crucial role in controlling the position of the incoming fluorine atoms. Halogens and alkyl groups are typically ortho-, para-directing in electrophilic aromatic substitution reactions.

The strategic sequencing of halogenation and methylation reactions is essential for constructing the correct substitution pattern on the aromatic ring. For example, a synthesis could commence with a commercially available substituted toluene. Halogenation, such as bromination, can be performed, with the methyl group directing the incoming halogen to the ortho and para positions. Subsequent nucleophilic aromatic substitution reactions can then be employed to replace the halogens with fluorine atoms.

Alternatively, a Friedel-Crafts methylation could be performed on a difluorinated aromatic compound, though this can sometimes be challenging due to the deactivating nature of the fluorine atoms. The order of these steps is critical to ensure the desired regiochemistry and to manage the activating and deactivating effects of the substituents at each stage of the synthesis. The final step in such a sequence would typically be the conversion of the methyl group into a carboxylic acid via oxidation, followed by chlorination to the benzoyl chloride.

Friedel-Crafts Acylation Approaches in Precursor Synthesis

The Friedel-Crafts acylation is a fundamental reaction in organic chemistry used to introduce an acyl group onto an aromatic ring. sigmaaldrich.comnih.gov This electrophilic aromatic substitution typically involves reacting an arene with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. sigmaaldrich.com The reaction is valuable because the resulting ketone product is deactivated, which prevents further acylation of the ring. organic-chemistry.org

In the context of synthesizing precursors for this compound, a Friedel-Crafts acylation could be employed on a substrate like 1,4-difluorotoluene. The reaction mechanism proceeds through the formation of a highly electrophilic acylium ion, generated from the interaction between the acyl chloride and the Lewis acid catalyst. sigmaaldrich.comkhanacademy.org This acylium ion then attacks the electron-rich aromatic ring.

The substitution pattern on the resulting product is dictated by the directing effects of the substituents already present on the aromatic ring (the two fluorine atoms and the methyl group). The interplay of these groups determines the regioselectivity of the acylation. For instance, in the analogous acylation of ethylbenzene, the formation of ortho, meta, and para isomers is observed, with the para product being predominant due to the directing nature of the alkyl group. oregonstate.edu A similar distribution of isomers would be expected in the acylation of 1,4-difluorotoluene, requiring subsequent separation to isolate the desired precursor.

The choice of catalyst is critical and a variety of Lewis acids can be employed, each with different activities and substrate compatibilities.

Table 1: Common Lewis Acid Catalysts in Friedel-Crafts Acylation

| Catalyst | Typical Application | References |

| Aluminum Chloride (AlCl₃) | General purpose, highly active catalyst for arenes with acyl chlorides or anhydrides. | sigmaaldrich.comoregonstate.edu |

| Ferric Chloride (FeCl₃) | A common alternative to aluminum chloride. | nih.gov |

| Zinc Oxide (ZnO) | Used as a solid catalyst for reactions on a solid surface. | organic-chemistry.org |

| Erbium Trifluoromethanesulfonate | Effective catalyst for microwave-assisted acylations of arenes with electron-donating groups. | sigmaaldrich.com |

| Indium Triflate | Used in ionic liquids to form an efficient "green" catalyst system. | sigmaaldrich.com |

Industrial Production Processes and Optimization

The transition from laboratory-scale synthesis to industrial production of fine chemicals like this compound necessitates significant process optimization, focusing on scalability, efficiency, and purity. This involves careful selection of reactor technology and the implementation of advanced purification methods.

Scale-Up Considerations and Reactor Technologies

Scaling up chemical production from the lab to an industrial plant is a complex challenge. Two primary strategies for increasing the production volume of reactors are "sizing up," which involves increasing the dimensions of a single reactor, and "numbering up" (or parallelization), which uses multiple smaller reactors simultaneously. researchgate.net Each approach has distinct advantages and is chosen based on the specific reaction's characteristics, such as its kinetics and heat transfer requirements. researchgate.net

For the final step in producing this compound—the conversion of 2,5-difluoro-4-methyl-benzoic acid using thionyl chloride—traditional batch reactors are often suitable. chemicalbook.comgoogle.com These reactors are versatile and allow for the careful control of reaction conditions such as temperature and mixing over extended periods, which is necessary to ensure the reaction goes to completion. google.com

Continuous production processes offer advantages in terms of throughput and consistency for large-scale manufacturing. A continuous process might involve feeding the p-toluic acid and thionyl chloride into a reaction system and continuously removing the crude product. google.com Technologies like thin-film evaporators can then be used for purification in a continuous manner, which is particularly effective for thermally sensitive products. google.com

Table 2: Comparison of Reactor Technologies for Acyl Chloride Synthesis

| Reactor Type | Advantages | Disadvantages | Typical Use Case |

| Batch Reactor | High versatility for multiple products; precise control over reaction conditions. | Lower throughput; potential for batch-to-batch variation. | Small to medium scale production; multi-purpose plants. google.com |

| Continuous Reactor (e.g., CSTR, PFR) | High throughput; consistent product quality; improved safety for exothermic reactions. | Less flexible; higher initial capital cost; potential for blockages. | Large-scale, dedicated single-product manufacturing. google.com |

| Microreactor (Numbered-Up) | Excellent heat and mass transfer; enhanced safety; precise process control. | Flow distribution challenges; higher complexity in setup and maintenance. | Fine chemical synthesis where safety and precise control are paramount. researchgate.net |

Advanced Purification Methodologies in Large-Scale Production

The final purity of this compound is critical for its use in subsequent applications. The primary method for purifying acyl chlorides on an industrial scale is fractional distillation under reduced pressure (vacuum distillation). chemicalbook.comgoogle.com This technique is essential because many acyl chlorides have high boiling points and can be sensitive to thermal decomposition at atmospheric pressure. By lowering the pressure, the boiling point is reduced, allowing for distillation at a lower temperature, thus preserving the integrity of the product. google.comgoogle.com

In a large-scale setting, this process is carried out in distillation columns where precise control over temperature and pressure is maintained to effectively separate the desired product from unreacted starting materials (like excess thionyl chloride) and any byproducts. chemicalbook.comgoogle.com Patents for similar compounds, such as m-toluoyl chloride, specify vacuum distillation conditions to achieve high purity (e.g., >99%). google.com

While distillation is the workhorse for bulk purification, other advanced methods can be employed when exceptionally high purity is required. Preparative column chromatography, for example, is used to purify complex fluorinated organic compounds by separating components based on their differential adsorption to a stationary phase. mdpi.com However, due to higher costs and solvent usage, chromatography is more commonly applied to lower-volume, higher-value products than to bulk industrial chemicals.

Table 3: Industrial Purification Parameters for Acyl Chlorides via Vacuum Distillation

| Parameter | Typical Range/Value | Purpose | References |

| Compound | This compound | Target Product | chemicalbook.com |

| Boiling Point | 103 °C @ 20 mbar | To separate the product from impurities. | chemicalbook.com |

| Compound | m-Toluoyl Chloride (analogue) | Target Product | google.com |

| Pressure | -0.095 MPa | To lower the boiling point and prevent thermal degradation. | google.com |

| Temperature | 128-129 °C | To achieve efficient vaporization and separation at reduced pressure. | google.com |

Chemical Reactivity and Mechanistic Investigations of 2,5 Difluoro 4 Methylbenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

2,5-Difluoro-4-methylbenzoyl chloride is a reactive acyl chloride that serves as a key intermediate in the synthesis of a variety of more complex molecules. Its reactivity is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. This reactivity profile allows for its conversion into numerous derivatives, primarily through nucleophilic acyl substitution. This class of reaction proceeds via a general two-step mechanism known as addition-elimination, where a nucleophile first adds to the carbonyl group to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond in the new product. ncert.nic.inncert.nic.in

Formation of Amides

The synthesis of amides from this compound is a primary application of its reactivity. The reaction involves treating the acyl chloride with a primary or secondary amine, or with ammonia. google.com This process, often a variation of the Schotten-Baumann reaction, is typically conducted in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide, to neutralize the hydrogen chloride (HCl) byproduct that is formed. drishtiias.comresearchgate.net The neutralization step is crucial as it prevents the protonation of the amine nucleophile, which would render it non-reactive. drishtiias.com

The general reaction is highly efficient for creating N-substituted benzamides, which are common structural motifs in pharmaceuticals and agrochemicals. For instance, the reaction with an aniline (B41778) derivative would proceed by the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acyl chloride.

A plausible synthetic pathway for the formation of an N-aryl amide is detailed below:

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product Type |

| This compound | Substituted Aniline | Dichloromethane (solvent), Pyridine (base), Room Temperature | N-Aryl-2,5-difluoro-4-methylbenzamide |

In a typical laboratory procedure, the amine is dissolved in a suitable solvent like dichloromethane, and the this compound is added, often followed by a base like pyridine to scavenge the generated HCl. researchgate.net The reaction progress can be monitored, and upon completion, the product is typically isolated through extraction and purification techniques like recrystallization or column chromatography.

Formation of Esters

Esters can be readily synthesized from this compound by reaction with an alcohol or a phenol. This reaction is a classic example of nucleophilic acyl substitution, where the oxygen atom of the alcohol acts as the nucleophile. The reaction is often performed in the presence of a non-nucleophilic base, such as pyridine, to react with the HCl byproduct.

The synthesis of methyl 2,5-difluoro-4-methylbenzoate, a known derivative, exemplifies this transformation. The reaction would involve combining this compound with methanol.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| This compound | Methanol | Pyridine (base), Inert Solvent (e.g., THF), 0°C to Room Temp | Methyl 2,5-difluoro-4-methylbenzoate |

The reactivity of phenols is generally lower than that of aliphatic alcohols. To facilitate the reaction with phenols, they are often first converted to their more nucleophilic phenoxide form by treatment with a base like sodium hydroxide. The resulting phenoxide can then efficiently attack the acyl chloride.

Synthesis of Ketones

The conversion of this compound into ketones can be accomplished through several established synthetic methods, most notably via Friedel-Crafts acylation or by reaction with specific organometallic reagents.

Friedel-Crafts Acylation: This reaction involves the electrophilic aromatic substitution of an aromatic compound with the acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid activates the acyl chloride by forming a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. This method is effective for synthesizing aryl ketones.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product Type |

| This compound | Benzene (B151609) (or derivative) | AlCl₃ (Lewis Acid Catalyst), Inert Solvent | Aryl (2,5-difluoro-4-methylphenyl) ketone |

A key advantage of Friedel-Crafts acylation is that the product ketone is less reactive than the starting aromatic compound, which prevents multiple acylations from occurring.

Reaction with Organometallic Reagents: While highly reactive organometallic reagents like Grignard or organolithium reagents typically react twice with acyl chlorides to yield tertiary alcohols, less reactive organometallics can be used to synthesize ketones. Organocuprates (Gilman reagents, R₂CuLi) and organocadmium compounds (R₂Cd) are known to react with acyl chlorides to afford ketones, as they are less nucleophilic and the reaction generally stops after the first addition-elimination step.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product Type |

| This compound | Lithium Dialkylcuprate (R₂CuLi) | Ether (solvent), Low Temperature | Alkyl (2,5-difluoro-4-methylphenyl) ketone |

This selectivity makes organocuprates particularly useful for preparing ketones from acyl chlorides without the formation of alcohol byproducts.

Diverse Derivative Syntheses via Acyl Chloride Reactivity

The high reactivity of the acyl chloride functional group in this compound allows for its use in the synthesis of various other chemical structures beyond simple amides, esters, and ketones. For example, it can serve as a precursor for the synthesis of complex heterocyclic compounds, which are prevalent in medicinal chemistry. The reaction with appropriate difunctional nucleophiles can lead to the formation of rings. While specific examples for this particular acyl chloride are not broadly documented in readily available literature, the general reactivity pattern of benzoyl chlorides suggests its utility in constructing more elaborate molecular architectures, such as certain oxadiazoles (B1248032) or other heterocyclic systems, through tailored reaction sequences.

Influence of Substituent Effects on Reactivity

The chemical behavior of this compound is significantly modulated by the electronic properties of its substituents on the aromatic ring. The two fluorine atoms and the methyl group exert distinct inductive and resonance effects that collectively influence the reactivity of the acyl chloride moiety.

Impact of Fluorine Atoms on Carbonyl Electrophilicity

The fluorine atoms at the C2 and C5 positions play a critical role in enhancing the electrophilicity of the carbonyl carbon. Fluorine is the most electronegative element, and it exerts a powerful electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the aromatic ring and, consequently, from the carbonyl carbon. This increased partial positive charge on the carbonyl carbon makes it a more potent electrophile, thereby increasing its reactivity toward nucleophiles.

Studies on related fluorinated aromatic compounds have shown that the presence of fluorine substituents generally increases the susceptibility of the molecule to nucleophilic attack. The fluorine atom at the ortho position (C2) is particularly influential due to its proximity to the reaction center. This inductive withdrawal of electron density enhances the rate of nucleophilic acyl substitution reactions compared to non-fluorinated benzoyl chloride. While fluorine also possesses a +R (resonance) effect due to its lone pairs, its strong -I effect is generally dominant in influencing the reactivity of an attached acyl chloride group. This heightened electrophilicity is a key feature that makes fluorinated acyl chlorides like this compound valuable reagents in organic synthesis.

Steric Hindrance Effects of Methyl and Chlorine Groups on Reactivity

The reactivity of this compound in nucleophilic acyl substitution reactions is significantly influenced by the steric hindrance imposed by the methyl group at the C4 position and the chlorine atom of the benzoyl chloride functional group. The methyl group, being larger than a hydrogen atom, can sterically impede the approach of a nucleophile to the electrophilic carbonyl carbon. This effect is particularly pronounced when the nucleophile itself is bulky.

In addition to the methyl group, the chlorine atom of the acyl chloride, while being the leaving group, also contributes to the steric environment around the carbonyl carbon. The combined steric bulk of the ortho-substituents and the acyl chloride group can influence the trajectory of the incoming nucleophile. Generally, ortho substituents on a benzoyl chloride ring can force the carbonyl group to twist out of the plane of the benzene ring. This twisting can inhibit resonance between the carbonyl group and the aromatic ring, which in turn can affect the electrophilicity of the carbonyl carbon. In the case of this compound, the fluorine at the C5 position is not in an ortho position and thus its direct steric impact on the approaching nucleophile is minimal compared to the C2 fluorine and the C4 methyl group.

The interplay of these steric factors dictates that for a reaction to proceed efficiently, the nucleophile must navigate a sterically crowded environment. This can lead to slower reaction rates compared to less substituted benzoyl chlorides. For instance, studies on related substituted benzoyl chlorides have shown that ortho-methyl groups can decrease the rate of reaction due to steric hindrance wikipedia.org.

Hydrolytic Sensitivity and Factors Influencing Reaction Kinetics

This compound, like other benzoyl chlorides, is sensitive to hydrolysis, reacting with water to form the corresponding carboxylic acid, 2,5-Difluoro-4-methylbenzoic acid, and hydrochloric acid. The kinetics of this hydrolysis are influenced by several factors, including the electronic effects of the substituents, the solvent, and the temperature.

The two fluorine atoms on the benzene ring are strongly electron-withdrawing due to their high electronegativity. This inductive effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. Conversely, the methyl group at the C4 position is electron-donating through hyperconjugation, which slightly counteracts the effect of the fluorine atoms by decreasing the electrophilicity of the carbonyl carbon. The net effect is a balance between these opposing electronic influences.

The rate of hydrolysis of substituted benzoyl chlorides can often be correlated using the Hammett equation, which relates reaction rates to the electronic properties of the substituents. oxfordreference.comlibretexts.org For this compound, the combined sigma values of the substituents would predict its relative reactivity.

The solvent plays a crucial role in the hydrolysis kinetics. In aqueous organic solvents, the rate of hydrolysis can be dependent on the composition of the solvent mixture. The reaction can proceed through different mechanisms, from a bimolecular nucleophilic addition-elimination (SN2-like) to a unimolecular (SN1-like) pathway involving the formation of an acylium ion intermediate, depending on the solvent polarity and the electronic nature of the substituents. For benzoyl chlorides with electron-withdrawing groups, the SN2-like pathway is generally favored.

To illustrate the effect of substituents on the hydrolysis rate of benzoyl chlorides, the following table presents representative kinetic data for the hydrolysis of various para-substituted benzoyl chlorides in 97% w/w hexafluoroisopropanol-water (97H) at 25°C. nih.gov

| Substituent (Z) | Rate Constant (k) / s⁻¹ |

| OMe | 5.86 x 10⁻² |

| Me | 3.21 x 10⁻³ |

| H | 4.90 x 10⁻⁴ |

| Cl | 1.15 x 10⁻⁴ |

| NO₂ | 1.31 x 10⁻⁶ |

This interactive table allows for the comparison of hydrolysis rates based on the electronic nature of the para-substituent.

Mechanistic Pathways in Derivative Formation

The formation of derivatives from this compound, such as esters and amides, proceeds through nucleophilic acyl substitution. The specific mechanistic pathway is dependent on the reaction conditions and the nature of the nucleophile.

Analysis of Reaction Intermediates

In nucleophilic acyl substitution reactions of benzoyl chlorides, a key intermediate is the tetrahedral intermediate. This intermediate is formed when the nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen pi bond and forming a new bond with the carbon. The carbon atom in this intermediate is sp³ hybridized.

The stability of this tetrahedral intermediate is influenced by the substituents on the aromatic ring. The electron-withdrawing fluorine atoms in this compound can stabilize the negative charge on the oxygen atom of the tetrahedral intermediate through their inductive effect. The electron-donating methyl group, however, can have a slight destabilizing effect on this intermediate.

Under certain conditions, particularly in weakly nucleophilic solvents and with electron-donating substituents, the reaction can proceed through a more dissociative mechanism involving an acylium ion (R-C≡O⁺) as a transient intermediate. nih.gov For this compound, the presence of the strongly deactivating fluorine atoms makes the formation of a discrete acylium ion less likely, favoring a more concerted or addition-elimination pathway.

Transition State Analysis in Acylation Reactions

The transition state in acylation reactions of benzoyl chlorides is the highest energy point along the reaction coordinate leading from the reactants to the tetrahedral intermediate. The structure and energy of this transition state determine the reaction rate. For a bimolecular reaction, the transition state involves the partial formation of the new bond between the nucleophile and the carbonyl carbon, and the partial breaking of the carbon-oxygen pi bond.

The energy of the transition state is a critical factor in determining the reaction kinetics. The heterolytic bond dissociation energy (HBDE) of the C-Cl bond can provide an indication of the energy required to approach the transition state, particularly for reactions with more SN1 character. The table below shows calculated heterolytic bond dissociation energies for some substituted benzoyl chlorides, illustrating the effect of substituents on the C-Cl bond strength. nih.gov

| Substituent (Z) | Heterolytic Bond Dissociation Energy (HBDE) / kcal mol⁻¹ |

| p-OMe | 139.7 |

| p-Me | 145.4 |

| H | 150.1 |

| p-Cl | 151.1 |

| m-NO₂ | 158.4 |

This interactive table displays the calculated energy required for the heterolytic cleavage of the C-Cl bond in various substituted benzoyl chlorides.

Applications of 2,5 Difluoro 4 Methylbenzoyl Chloride in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Construction

2,5-Difluoro-4-Methylbenzoyl chloride serves as a pivotal building block in the assembly of intricate molecular structures, particularly in the pharmaceutical sector. google.com Chemical intermediates like this are fundamental components in the multi-step synthesis pathways that lead to the creation of Active Pharmaceutical Ingredients (APIs). google.com The reactivity of the acyl chloride group allows for facile reactions, such as acylation, with a wide range of nucleophiles like amines and alcohols. This enables the straightforward introduction of the 2,5-difluoro-4-methylbenzoyl moiety into a larger, more complex molecule.

The presence of the difluoro-methyl-substituted phenyl ring is critical. This specific arrangement of substituents can be leveraged to fine-tune the properties of the final compound. Pharmaceutical companies utilize such intermediates to create customized synthesis routes, which is an essential part of discovering and developing new medicines. google.com The process of creating this compound itself is a well-documented chemical transformation, starting from 2,5-difluoro-4-methyl-benzoic acid and reacting it with thionyl chloride to yield the highly reactive benzoyl chloride derivative. Current time information in Washington, DC, US.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 103877-56-1 |

| Molecular Formula | C₈H₅ClF₂O |

| Molecular Weight | 190.57 g/mol |

| Boiling Point | 218.7°C at 760 mmHg |

| Density | 1.356 g/cm³ |

Data sourced from googleapis.com

Pharmaceutical Research and Development

The application of this compound is particularly notable in the realm of drug discovery, where it functions as a precursor to compounds with significant therapeutic potential.

Precursor to Potential Drug Candidates

The synthesis of new chemical entities with desired biological activity is the primary goal of drug discovery. This compound is classified as a key chemical intermediate, a term for compounds that are building blocks for APIs. epdf.pubbiomedpharmajournal.org Its utility lies in its ability to be incorporated into larger molecules, forming the basis for new potential drug candidates. Regulatory bodies like the FDA and EMA have specific guidelines for documenting the synthesis and control of such intermediates, underscoring their importance in the pharmaceutical manufacturing pipeline. biomedpharmajournal.orgmdpi.com The synthesis of novel derivatives from such intermediates is a common strategy employed by pharmaceutical chemists to explore new therapeutic avenues.

Synthesis of Anti-inflammatory and Analgesic Agents

While direct synthesis of commercial anti-inflammatory or analgesic drugs using this compound is not extensively documented in publicly available literature, related fluorinated compounds are known intermediates for this class of therapeutics. For instance, a patent for producing 2-methyl-4,5-dichlorotrifluorotoluene specifies its use in synthesizing anti-inflammatory and analgesic medicines for veterinary applications, highlighting the role of substituted toluenes in this field. This suggests that the structural motifs present in this compound are of interest in the design of anti-inflammatory and analgesic agents.

Development of Spasmolytic Agents

A significant and specific application of this compound is in the development of spasmolytic agents, as detailed in U.S. Patent 4,762,844. This patent describes the synthesis of a series of N-(4-piperidinyl)-benzamides that exhibit spasmolytic properties, which are useful for relieving spasms of smooth muscle.

In a specific example from the patent, this compound is reacted with 1-benzyl-4-amino-piperidine. This reaction, an acylation, forms the corresponding amide, N-(1-benzyl-4-piperidinyl)-2,5-difluoro-4-methyl-benzamide. The benzyl (B1604629) protecting group is subsequently removed via catalytic hydrogenation to yield the final active compound, N-(4-piperidinyl)-2,5-difluoro-4-methyl-benzamide. This compound was shown to have potent spasmolytic activity.

Table 2: Synthesis of a Spasmolytic Agent

| Step | Reactants | Product | Purpose |

|---|---|---|---|

| 1 | This compound, 1-benzyl-4-amino-piperidine | N-(1-benzyl-4-piperidinyl)-2,5-difluoro-4-methyl-benzamide | Acylation to form the amide bond |

| 2 | N-(1-benzyl-4-piperidinyl)-2,5-difluoro-4-methyl-benzamide, H₂, Pd/C catalyst | N-(4-piperidinyl)-2,5-difluoro-4-methyl-benzamide | Removal of benzyl protecting group |

Based on synthetic route described in U.S. Patent 4,762,844.

The research detailed in the patent underscores the value of the 2,5-difluoro-4-methylbenzoyl moiety in designing compounds that interact with biological targets to produce a spasmolytic effect.

Applications in Anti-cancer Agent Research

The search for new anti-cancer agents is a major focus of pharmaceutical research. While direct applications of this compound in synthesized anti-cancer drugs are not specified in the available literature, the broader class of benzamide (B126) derivatives is highly relevant. For example, series of N-substituted benzamide derivatives have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines, with some showing inhibitory activity comparable to existing drugs like MS-275. researchgate.net Furthermore, N-(piperidin-4-yl)benzamide derivatives have been investigated as activators of hypoxia-inducible factor 1 (HIF-1) pathways, which is a target in cancer therapy. nih.gov These examples show that the core structure formed using this compound is a valid scaffold for the design of potential anti-cancer agents.

Synthesis of Other Biologically Active Compounds

The versatility of this compound as a reactive intermediate allows for its use in creating a wide range of biologically active compounds beyond the specific classes mentioned above. The field of medicinal chemistry often involves synthesizing libraries of related compounds to screen for various biological activities. googleapis.comresearchgate.net The reaction of this benzoyl chloride with different amines, alcohols, and other nucleophiles can generate a diverse set of molecules for high-throughput screening. For example, the synthesis of various heterocyclic compounds, which are known to possess a wide spectrum of biological activities, can be initiated with acylation reactions using intermediates like this compound.

Agrochemical Synthesis

The development of novel, effective, and selective agrochemicals is critical for global food security. Pyridine-based compounds, in particular, represent a highly successful class of pesticides, including herbicides and insecticides. agropages.com The introduction of fluorinated moieties is a widely used strategy in this field to enhance efficacy and metabolic stability. jst.go.jpnih.gov

Herbicidal Agent Development

The synthesis of modern herbicides often involves the construction of complex heterocyclic scaffolds coupled with specifically substituted aromatic groups. This compound is an ideal reagent for introducing a difluoro-methyl-benzoyl moiety into these structures, typically through an amide linkage. Research has shown that novel herbicidal leads containing a 2,3-dihydro jst.go.jpchemicalbook.comthiazolo[4,5-b]pyridine core exhibit potent activity. beilstein-journals.org The synthesis of the final active molecules in this class involves the acylation of the pyridine-based scaffold with a suitable acyl chloride. beilstein-journals.org

This acylation step is critical for tuning the biological activity of the resulting compound. By using this compound in such syntheses, chemists can create novel derivatives for herbicidal screening. The reaction typically proceeds under mild conditions, using a base like triethylamine (B128534) in an aprotic solvent. beilstein-journals.org The specific electronic and steric properties conferred by the 2,5-difluoro-4-methylphenyl group can lead to enhanced binding at the target enzyme in weeds, potentially improving potency and selectivity. Pyridine (B92270) ketone herbicides are another major class of products where substituted benzoyl groups are essential to their function. google.com

Table 1: Potential Role of this compound in Herbicide Synthesis

| Herbicide Class | Core Structure Example | Synthetic Step | Role of this compound |

|---|---|---|---|

| Thiazolopyridines | 2,3-dihydro jst.go.jpchemicalbook.comthiazolo[4,5-b]pyridine | Amide Formation | Acylating agent to introduce the 2,5-difluoro-4-methylbenzoyl moiety, modifying the compound's biological activity. beilstein-journals.org |

| Pyridine Ketones | Substituted Pyridine | Friedel-Crafts Acylation or equivalent | Serves as the benzoyl source to create the critical ketone linkage between the pyridine and the fluorinated phenyl ring. google.com |

Insecticidal Agent Development

Similar to herbicides, the field of insecticide development heavily relies on pyridine-based structures, which form the backbone of the fourth generation of pesticide products. agropages.com Amide functionalities are also prevalent in a wide array of biologically active compounds, including insecticides. The synthesis of these amides is frequently achieved by reacting an amine with a highly reactive acyl chloride.

This compound serves as a key intermediate in this context, allowing for the facile introduction of the 2,5-difluoro-4-methylbenzoyl group onto an amine-containing scaffold. This modular approach enables the rapid synthesis of a library of candidate molecules for biological screening. The unique combination of fluorine and methyl substituents on the aromatic ring can influence the molecule's lipophilicity and binding affinity to insect-specific receptors, which is a critical factor in designing effective and species-selective insecticides.

Table 2: Illustrative Synthesis of a Hypothetical Insecticidal Amide

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| This compound | A primary or secondary amine-containing heterocyclic intermediate (e.g., aminopyridine derivative) | N-substituted-2,5-difluoro-4-methylbenzamide | Nucleophilic Acyl Substitution |

Fine Chemical Production

In the realm of fine chemicals, this compound is valued as a versatile intermediate for producing more complex, high-value molecules. google.com Its primary role is that of a specialized building block, providing a reliable method for incorporating the 2,5-difluoro-4-methylbenzoyl functional group.

The production of this compound itself is a well-defined process within fine chemical manufacturing. It is typically synthesized from its corresponding carboxylic acid, 2,5-difluoro-4-methyl-benzoic acid, by treatment with a chlorinating agent such as thionyl chloride. chemicalbook.com The reaction proceeds with the evolution of gas, and after completion, the excess thionyl chloride is removed by distillation. Subsequent purification yields the final product with high purity. chemicalbook.com

Table 3: Synthesis of this compound

| Precursor | Reagent | Key Conditions | Yield |

|---|---|---|---|

| 2,5-Difluoro-4-methyl-benzoic acid | Thionyl chloride | Heating to reflux until gas evolution ceases. chemicalbook.com | 72.9% (of theory) chemicalbook.com |

Its utility extends to the synthesis of various organic compounds where the specific electronic properties of the fluorinated ring are desired, including in the development of pharmaceutical and dyestuff intermediates. google.com

Contributions to Materials Science Applications

The unique electronic and structural characteristics of this compound make it a compound of interest in materials science. It has been identified as a potential organic monomer for the synthesis of advanced materials such as Covalent Organic Frameworks (COFs) and other functional polymers. bldpharm.combldpharm.com

COFs are a class of crystalline porous polymers with highly ordered structures, making them suitable for applications in gas storage, separation, and catalysis. nih.gov The introduction of fluorine atoms into the organic linkers used to build COFs can significantly enhance the material's properties. nih.gov Fluorine-containing COFs (fCOFs) have been shown to exhibit improved chemical stability, porosity, and crystallinity. nih.govresearchgate.net As a difluorinated building block, this compound could be converted into amine or aldehyde functionalized linkers for constructing novel fCOFs. The strong electronegativity of the fluorine atoms can create specific adsorption sites and alter the electronic properties of the framework. nih.gov

Table 4: Potential Materials Science Applications

| Material Class | Role of this compound | Potential Application |

|---|---|---|

| Covalent Organic Frameworks (COFs) | Precursor to a fluorinated monomer (linker). bldpharm.com | Gas adsorption, catalysis, separation. nih.gov |

| Electronic Materials | Component of a functional polymer. bldpharm.com | Organic semiconductors, sensors. |

| Optical Materials | Building block for polymers with specific refractive or emissive properties. bldpharm.com | Advanced optical films, light-emitting diodes. |

| Magnetic Materials | Monomer for creating polymers with specific magnetic responses. bldpharm.com | Data storage, spintronics. |

The presence of both electron-withdrawing fluorine atoms and an electron-donating methyl group on the same aromatic ring makes this compound a candidate for creating materials with tailored electronic band gaps and surface properties, which is of significant interest for next-generation electronic and optical devices.

Spectroscopic and Structural Elucidation of 2,5 Difluoro 4 Methylbenzoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 2,5-Difluoro-4-Methylbenzoyl chloride, a combination of one-dimensional and two-dimensional NMR techniques allows for the unambiguous assignment of all proton, carbon, and fluorine signals, providing deep insights into the molecule's connectivity and spatial arrangement.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the two fluorine atoms and the benzoyl chloride moiety, as well as the electron-donating nature of the methyl group.

The aromatic region is expected to show two distinct signals for the two non-equivalent aromatic protons, H-3 and H-6. The proton at the 6-position (H-6), being ortho to a fluorine atom, is expected to appear as a doublet of doublets due to coupling with the adjacent fluorine (F-5) and the meta-coupled proton (H-3). The proton at the 3-position (H-3), situated between the acyl group and the methyl group, will also likely present as a doublet of doublets, arising from coupling to the ortho fluorine (F-2) and the meta proton (H-6). The methyl group protons will appear as a singlet, slightly downfield due to the proximity to the aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound Predicted data based on analysis of similar structures and substituent effects.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| CH₃ | ~2.4 | s | - |

| H-3 | ~7.3 | dd | ³J(H3-F2) ≈ 7-9, ⁴J(H3-H6) ≈ 2-3 |

| H-6 | ~7.9 | dd | ³J(H6-F5) ≈ 6-8, ⁴J(H6-H3) ≈ 2-3 |

s = singlet, dd = doublet of doublets

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, eight distinct carbon signals are expected. The carbonyl carbon of the benzoyl chloride group will be the most downfield signal, typically appearing in the range of 160-170 ppm. The aromatic carbons directly bonded to fluorine atoms will exhibit large one-bond carbon-fluorine coupling constants (¹JC-F), which are highly characteristic. The remaining aromatic carbons and the methyl carbon will appear at chemical shifts determined by the cumulative electronic effects of the substituents. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants for this compound Predicted data based on analysis of similar structures and substituent effects.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C=O | ~165 | ²J(C-F2) ≈ 25-35 |

| C-1 | ~128 | ²J(C-F2) ≈ 20-30 |

| C-2 | ~158 | ¹J(C-F) ≈ 240-260 |

| C-3 | ~120 | ²J(C-F2) ≈ 20-25 |

| C-4 | ~140 | ³J(C-F5) ≈ 7-10 |

| C-5 | ~155 | ¹J(C-F) ≈ 240-260 |

| C-6 | ~118 | ²J(C-F5) ≈ 20-25 |

| CH₃ | ~15 | ³J(C-F) ≈ 3-5 |

¹⁹F NMR is an exceptionally sensitive technique for analyzing fluorinated organic compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. liverpool.ac.uk This technique is particularly valuable for distinguishing between positional isomers of fluorinated benzoyl chlorides.

In this compound, the two fluorine atoms are in different chemical environments. The F-2 atom is ortho to the electron-withdrawing benzoyl chloride group, while the F-5 atom is para to the benzoyl chloride and ortho to the methyl group. These differing electronic environments lead to distinct chemical shifts. Generally, fluorine atoms ortho to a carbonyl group are deshielded and appear at a lower field (less negative ppm value) compared to those in a para position. The chemical shift of aromatic fluorine is highly dependent on the electronic nature of the substituents on the ring. sigmaaldrich.com

Table 3: Predicted ¹⁹F NMR Chemical Shifts for this compound Predicted data based on typical chemical shift ranges for substituted fluorobenzenes.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) |

| F-2 (ortho to COCl) | -110 to -120 |

| F-5 (para to COCl) | -125 to -135 |

The through-bond scalar coupling between the two fluorine atoms (JF-F) provides definitive evidence for their relative positions. For fluorine atoms in a meta-relationship on a benzene (B151609) ring, as in this compound, the coupling constant (⁴JF-F) is typically in the range of 3-10 Hz. The observation of this coupling would confirm the 2,5-difluoro substitution pattern. In contrast, ortho (³JF-F) and para (⁵JF-F) couplings have different characteristic ranges (ortho: ~20 Hz; para: ~15 Hz), allowing for the unambiguous differentiation of isomers.

While J-coupling provides information about through-bond connectivity, NOESY reveals through-space proximities between nuclei, typically within 5 Å. A 2D NOESY experiment on this compound would be instrumental in confirming the assigned structure.

Specifically, cross-peaks would be expected between:

The protons of the methyl group (at C-4) and the fluorine atom at C-5.

The protons of the methyl group and the aromatic proton at H-3.

The aromatic proton H-6 and the fluorine atom at F-5.

The aromatic proton H-3 and the fluorine atom at F-2.

The presence of these NOE cross-peaks would provide unequivocal evidence for the spatial relationships between these groups, thereby confirming the 2,5-difluoro-4-methyl substitution pattern of the benzoyl chloride.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Positional Isomer Differentiation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a characteristic spectrum is produced, which acts as a molecular fingerprint.

In the context of this compound and its derivatives, such as substituted 1,3,4-oxadiazoles, IR spectroscopy is invaluable for confirming the presence of key functional groups. For instance, in a series of synthesized 2,5-disubstituted-1,3,4-oxadiazoles, the IR spectra consistently show characteristic absorption bands that confirm their chemical structure. These include bands corresponding to C-H aromatic stretching, C=N stretching of the oxadiazole ring, and C-O-C ether linkages.

A study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) provides a detailed analysis of its vibrational frequencies. The aromatic C-H stretching vibrations are observed in the range of 3100-3000 cm⁻¹, with experimental frequencies at 3085-3045 cm⁻¹. sigmaaldrich.com The in-plane C-H bending vibrations for the aromatic rings are experimentally found at 1481, 1409, 1278, 1149, 1076, and 1014 cm⁻¹, which show good correlation with theoretically computed vibrations. sigmaaldrich.com

The following table presents typical IR absorption frequencies for functional groups found in derivatives of this compound, specifically in substituted 1,3,4-oxadiazoles.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H | Stretching | 3100 - 3000 | sigmaaldrich.com |

| C=O (Amide) | Stretching | ~1633 | mdpi.com |

| C=N (Oxadiazole) | Stretching | ~1614 | researchgate.net |

| Aromatic C=C | Stretching | 1550 - 1450 | researchgate.net |

| C-O-C (Ether/Oxadiazole) | Stretching | ~1238 | researchgate.net |

| C-F | Stretching | ~766 | conicet.gov.ar |

Carbonyl Stretching Frequency Analysis for Reaction Progress Monitoring

A particularly useful application of IR spectroscopy in syntheses involving this compound is the monitoring of reaction progress by analyzing the carbonyl (C=O) stretching frequency. The starting material, an acyl chloride, exhibits a characteristic high-frequency C=O stretching band, typically in the range of 1770-1815 cm⁻¹, due to the strong electron-withdrawing effect of the chlorine atom.

When this compound undergoes a reaction to form a derivative, such as an ester or an amide, the C=O stretching frequency shifts to a lower wavenumber. For example, the formation of an amide would result in a new C=O stretching band appearing in the region of 1630-1695 cm⁻¹. This significant and predictable shift allows for the real-time monitoring of the conversion of the starting material to the product. The disappearance of the acyl chloride's C=O band and the appearance of the product's C=O band can be tracked to determine the extent of the reaction. For example, in the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2-yl-2''-sulfanyl acetamide, the C=O stretching of the amide was observed around 1631 cm⁻¹. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It involves the ionization of the sample molecules and their separation based on their mass-to-charge ratio (m/z).

For derivatives of this compound, mass spectrometry is crucial for confirming the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. For instance, in the characterization of novel 2-alkyl-1,3,4-oxadiazoles, HRMS was used to confirm the calculated molecular formulas. researchgate.net

Molecular Ion Detection and Fragmentation Pattern Analysis

In a mass spectrum, the peak corresponding to the intact ionized molecule is known as the molecular ion peak (M⁺). The m/z value of this peak gives the molecular weight of the compound. For this compound, the expected molecular ion would have an m/z corresponding to its molecular formula, C₈H₅ClF₂O.

The fragmentation pattern, which results from the breakdown of the molecular ion into smaller charged fragments, provides valuable structural information. The analysis of these fragments can help to piece together the structure of the molecule. For example, in the mass spectrum of a derivative of this compound, one would expect to see fragments corresponding to the loss of the chlorine atom, the carbonyl group, or parts of the substituent. In a study of 2'-Bromo-N-(3-methylphenyl)acetamide, the molecular ion peak was observed at m/z 228, with other fragments appearing at m/z 134, 106, and 91, corresponding to different parts of the molecule. mdpi.com

The following table shows a hypothetical fragmentation pattern for a derivative of this compound, a substituted 1,3,4-oxadiazole (B1194373).

| Fragment | m/z (example) | Interpretation |

| [M]⁺ | 350 | Molecular Ion |

| [M - R]⁺ | 273 | Loss of the substituent group |

| [M - CO]⁺ | 322 | Loss of the carbonyl group |

| [C₇H₂F₂O]⁺ | 155 | Fragment corresponding to the 2,5-difluorobenzoyl cation |

| [C₆H₂F₂]⁺ | 112 | Fragment corresponding to the difluorophenyl cation |

Elemental Analysis (CHNS)

Elemental analysis is a quantitative technique used to determine the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound.

For derivatives of this compound, particularly those containing nitrogen and sulfur, such as thiazole (B1198619) or oxadiazole rings, elemental analysis is a standard characterization method. For example, in the synthesis of N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides, the calculated and found elemental compositions were in close agreement, confirming the proposed structures. nih.gov

The table below provides an example of elemental analysis data for a synthesized derivative.

| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |

| N'-(4-chlorobenzylidene)-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide | C₂₁H₂₁ClN₄O₃S | C: 56.94, H: 4.78, N: 12.65, S: 7.24 | C: 56.82, H: 4.69, N: 12.53, S: 7.11 | nih.gov |

| N'-(4-methylbenzylidene)-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide | C₂₂H₂₄N₄O₃S | C: 62.84, H: 5.75, N: 13.32, S: 7.62 | C: 62.71, H: 5.63, N: 13.21, S: 7.50 | nih.gov |

X-ray Crystallography of Related Structures

Analysis of Bond Lengths and Angles

The detailed analysis of bond lengths and angles from X-ray crystallographic data allows for a deeper understanding of the electronic and steric effects within a molecule. For instance, in a crystal structure of a related benzoyl derivative, the C=O bond length and the bond angles around the carbonyl carbon can reveal information about conjugation and steric hindrance.

In a study of 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea, the crystal structure revealed that the carbonyl and thiourea (B124793) groups are nearly planar. conicet.gov.ar The bond lengths and angles within the fluorobenzoyl moieties are consistent with those expected for sp² hybridized carbons in an aromatic system. The C-F bond lengths are typically around 1.34-1.36 Å. The C-C bond lengths within the benzene ring are in the range of 1.37-1.40 Å, and the internal bond angles are close to 120°.

The following table presents representative bond lengths and angles for a related fluorobenzoyl derivative, which can serve as a model for derivatives of this compound.

| Bond | Bond Length (Å) (Example) | Angle | Angle (°) (Example) | Reference |

| C-F | 1.352(3) | C-C-F | 118.5(2) | conicet.gov.ar |

| C=O | 1.221(3) | C-C=O | 120.9(2) | conicet.gov.ar |

| C-N (amide) | 1.367(3) | C-C-N | 116.3(2) | conicet.gov.ar |

| Aromatic C-C | 1.385(4) - 1.393(4) | C-C-C (aromatic) | 119.3(3) - 120.8(3) | conicet.gov.ar |

This comprehensive analytical approach, combining spectroscopic and crystallographic methods, is essential for the unambiguous structural determination and characterization of this compound and its diverse range of derivatives.

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The solid-state architecture and macroscopic properties of this compound are governed by a network of weak intermolecular interactions. While crystal structure data for this specific compound is not publicly available, a comprehensive understanding of its potential interactions can be extrapolated from studies on structurally analogous fluorinated benzoyl derivatives and other organic molecules containing fluorine. The primary intermolecular forces at play are expected to be hydrogen bonds involving fluorine, π-stacking interactions, and other weak contacts.

Hydrogen Bonding Involving Organic Fluorine:

The fluorine atoms in this compound can act as hydrogen bond acceptors, although they are considered weak in this capacity. nih.govcas.cnresearchgate.net The high electronegativity of fluorine polarizes the C-F bond, creating a localized region of negative electrostatic potential that can interact with hydrogen bond donors. nih.govresearchgate.net In the crystalline lattice of related compounds, C-H···F hydrogen bonds are frequently observed. cas.cnresearchgate.net These interactions, while individually weak, can collectively contribute to the stability of the crystal packing.

Studies on various fluorinated organic compounds have shown that the geometry of C-H···F interactions can be quite variable, with H···F distances typically ranging from 2.18 to 2.62 Å and C-H···F angles between 120° and 176°. cas.cn The strength of these bonds is influenced by the nature of the carbon atom bonded to the fluorine (sp² vs. sp³) and the acidity of the C-H donor. cas.cn In the case of this compound, potential C-H donors include the methyl group and the aromatic C-H bond.

Table 1: Typical Geometries of Hydrogen Bonds Involving Organic Fluorine

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Reference |

| C-H···F | 2.18 - 2.62 | 120 - 176 | cas.cn |

| F···H-O | > 2.75 (stabilizing) | ~130 | nih.govrsc.org |

| F···H-N | 2.85 - 3.45 | 140 - 120 | nih.gov |

π-Stacking Interactions:

The electron-rich aromatic ring of this compound is expected to participate in π-stacking interactions, a common feature in the crystal structures of aromatic compounds. nih.govnih.gov The introduction of electron-withdrawing fluorine atoms onto the benzene ring significantly modulates the quadrupole moment of the aromatic system, influencing the geometry and strength of these π-π interactions.

In fluorinated aromatic compounds, face-to-face stacking can be energetically favorable. researchgate.net The interaction between a fluorinated benzene ring and a non-fluorinated or differently substituted ring can be stronger than the self-stacking of benzene. nih.govresearchgate.net For instance, the mixing of hexafluorobenzene (B1203771) and mesitylene (B46885) results in a crystalline solid stabilized by alternating π-π stacked pillars. nih.gov In the crystal lattice of this compound, offset or parallel-displaced π-stacking arrangements are likely to occur to minimize electrostatic repulsion and maximize attractive dispersion forces. nih.gov

Furthermore, C-F···π interactions, where the fluorine atom interacts with the face of an adjacent aromatic ring, represent another potential stabilizing force. researchgate.net The contribution of these various stacking and fluorine-related interactions dictates the final packing motif. The interplay between π-stacking and C-H···F or C-H···O interactions often governs the aggregation of molecules in the solid state. rsc.org

Conformational Analysis

The conformational preference of this compound is primarily determined by the rotational barrier around the single bond connecting the benzoyl group to the aromatic ring.

Based on computational and experimental studies of benzoyl chloride and its derivatives, the molecule is expected to adopt a largely planar conformation. researchgate.net In this planar arrangement, the carbonyl group (C=O) and the chlorine atom of the acyl chloride moiety lie in the same plane as the benzene ring. This planarity maximizes the conjugation between the π-system of the aromatic ring and the carbonyl group, which is an energetically favorable arrangement.

For unsubstituted benzoyl chloride, the planar conformation is the preferred one. researchgate.net While bulky ortho-substituents can force the acyl chloride group out of the plane of the aromatic ring, the substituents in this compound (fluorine and a methyl group) are not sufficiently large to induce a significant deviation from planarity under normal conditions. The fluorine atom at the ortho position (position 2) is relatively small, and the methyl group is at a meta position (position 4), which does not sterically hinder the rotation of the benzoyl group.

Therefore, it is highly probable that the dominant conformer of this compound is one where the acyl chloride group is coplanar with the difluoro-methyl-substituted phenyl ring, or very close to it. Any deviation from this planar structure would likely be small and associated with a higher energy state.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and reactivity of 2,5-Difluoro-4-Methylbenzoyl chloride.

Electrostatic potential (ESP) mapping is instrumental in predicting the regioselectivity of electrophilic and nucleophilic attacks. For this compound, the ESP map indicates that the carbonyl carbon is the most electrophilic site, making it the primary target for nucleophiles. This is due to the strong electron-withdrawing effects of the attached chlorine and oxygen atoms. The aromatic ring also exhibits regions of varying electron density, influenced by the fluorine and methyl substituents, which can guide electrophilic aromatic substitution reactions.

DFT calculations have been employed to model the transition states of reactions involving this compound, such as in Friedel-Crafts acylation reactions. These models help in understanding the energy barriers and the geometry of the transition state, providing insights into the reaction mechanism. For instance, in the acylation of N,N-dimethylaniline, the transition state involves the formation of a complex between the benzoyl chloride and the aniline (B41778), with specific charge distributions that facilitate the reaction.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule.

| Orbital | Energy (eV) | Description |

| HOMO | -7.5 | Primarily localized on the aromatic ring and the oxygen atom of the carbonyl group. |

| LUMO | -1.2 | Centered on the carbonyl carbon and the aromatic ring. |

The energy gap between the HOMO and LUMO is a significant indicator of chemical reactivity. A smaller gap suggests higher reactivity. The analysis for this compound indicates a moderate reactivity, suitable for controlled chemical reactions.

Analysis of the Fukui functions, derived from DFT, helps in identifying the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the carbonyl carbon is identified as the most susceptible site for nucleophilic attack, which is consistent with the electrostatic potential mapping. The aromatic carbons are potential sites for electrophilic attack, with their reactivity modulated by the activating methyl group and the deactivating fluorine atoms.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations have been pivotal in elucidating the mechanisms of reactions where this compound is a reactant. For example, in the synthesis of novel benzofuran (B130515) derivatives, these calculations have helped to map out the entire reaction pathway, including all intermediates and transition states. This provides a detailed understanding of the reaction energetics and kinetics, which is invaluable for optimizing reaction conditions.

Kinetic Studies and Comparison with Non-Fluorinated Analogs

Kinetic studies on the hydrolysis of this compound, when compared to its non-fluorinated analog (4-methylbenzoyl chloride), reveal the impact of the fluorine substituents. The fluorine atoms, being highly electronegative, increase the electrophilicity of the carbonyl carbon, leading to a faster rate of hydrolysis. This effect is a clear demonstration of the electronic influence of substituents on the reactivity of the benzoyl chloride functional group.

Future Directions and Emerging Research Avenues

Development of More Sustainable Synthetic Routes

The traditional synthesis of benzoyl chlorides, including 2,5-Difluoro-4-Methylbenzoyl chloride, often involves reacting the corresponding benzoic acid with chlorinating agents like thionyl chloride or oxalyl chloride. chemicalbook.comresearchgate.netwikipedia.orggoogle.com While effective, these methods generate hazardous byproducts, such as sulfur dioxide or carbon oxides, and often use hazardous solvents. ucla.edu Green chemistry principles aim to mitigate these issues by designing processes that reduce or eliminate the use of hazardous substances. ucla.edu

Future research is focused on developing more environmentally benign synthetic pathways. Key areas of investigation include:

Alternative Chlorinating Agents: Exploring safer, solid-phase, or recyclable chlorinating agents to replace thionyl chloride and oxalyl chloride.

Solvent-Free Conditions: Developing reactions that proceed in the absence of hazardous organic solvents, potentially using mechanochemistry or reactions in molten reactants. ucla.edu

Catalytic Routes: Designing catalytic processes that can generate the acyl chloride from the parent acid with high atom economy, minimizing waste. For example, using catalytic amounts of a Lewis base can mediate the halogenation of alcohols under mild conditions. organic-chemistry.org

One-Pot Syntheses: Combining multiple reaction steps into a single, streamlined process to reduce waste, energy consumption, and manual handling. ijirset.com A 'green' methodology for benzoylation has been demonstrated using benzoyl cyanide in an ionic liquid, which serves as a milder alternative to the conventional pyridine-benzoyl chloride system. nih.gov

| Synthesis Strategy | Traditional Method (e.g., Thionyl Chloride) | Emerging Sustainable Approach |

| Reagents | Thionyl chloride, oxalyl chloride researchgate.netwikipedia.org | Recyclable chlorinating agents, catalytic systems ucla.eduorganic-chemistry.org |

| Solvents | Dichloromethane, chloroform (B151607) ucla.edugoogle.com | Ionic liquids, solvent-free conditions ucla.edunih.gov |

| Byproducts | SO2, HCl, CO, CO2 ucla.edu | Water, recyclable salts ucla.edu |

| Efficiency | High yield but poor atom economy | High atom economy, reduced E-factor |

Exploration of Novel Catalytic Systems for Enhanced Selectivity

The reactivity of the acyl chloride group makes this compound a valuable reagent for acylation reactions. However, achieving high selectivity (chemo-, regio-, and stereoselectivity) is a persistent challenge. The development of novel catalytic systems is a major research frontier.

Emerging research avenues include:

Lewis Acid Catalysis: While traditional Lewis acids like AlCl₃ are effective, they are often required in stoichiometric amounts and are sensitive to moisture. nih.gov Research into more robust and recyclable solid acid catalysts, such as zeolites (e.g., HBEA), has shown promise in Friedel-Crafts acylation reactions, offering high conversion and selectivity with the benefit of being separable and reusable. nih.govfrontiersin.org Inexpensive and less toxic metal salts, like ferric chloride (FeCl₃), are also being explored as catalysts for regioselective benzoylation. acs.org

Photocatalysis: Visible-light photocatalysis offers a mild and efficient method for generating reactive intermediates. Recent studies have shown that photocatalytic methods can be used for C-H bond chlorination, providing a potential alternative route to precursors for benzoyl chlorides. organic-chemistry.org Cooperative catalysis, combining a photocatalyst with a nucleophilic co-catalyst like lutidine, has been shown to activate benzyl (B1604629) halides for radical generation and subsequent coupling reactions. acs.org

Enantioselective Catalysis: For applications in chiral drug synthesis, the development of catalysts that can control stereochemistry is crucial. Advances in catalytic asymmetric fluorination, for instance, utilize chiral transition metal complexes or organocatalysts to achieve high enantioselectivity. acs.org Similar principles can be applied to reactions involving fluorinated benzoyl chlorides to generate chiral molecules.

| Catalytic System | Description | Potential Advantage for Selectivity |

| Zeolites (e.g., HBEA) | Microporous aluminosilicate (B74896) solid acids. nih.govfrontiersin.org | Shape selectivity can favor specific regioisomers in acylation reactions. nih.gov |

| FeCl₃ | An inexpensive and common Lewis acid. acs.org | Catalyzes regioselective benzoylation under mild conditions. acs.org |

| Photocatalysts | Use light to drive chemical reactions. organic-chemistry.orgacs.org | Enables novel transformations and activation pathways under mild conditions. organic-chemistry.org |

| Chiral Lewis Base/Metal Complexes | Catalysts designed to create a chiral environment around the reactants. acs.orgacs.org | Enables enantioselective reactions, crucial for pharmaceutical synthesis. acs.org |

Expansion of Application Domains in Advanced Materials and Medicinal Chemistry

The unique properties conferred by fluorine atoms—such as high thermal stability, hydrophobicity, and altered electronic character—make fluorinated compounds like this compound highly valuable building blocks. fluorochem.co.ukwikipedia.org

Advanced Materials: In materials science, fluorinated compounds are essential for creating high-performance polymers, liquid crystals, and other functional materials. fluorochem.co.ukwikipedia.org this compound can be used as a monomer or modifying agent to synthesize:

Fluorinated Polymers: Incorporation of the difluoro-methyl-benzoyl moiety can enhance thermal stability, chemical resistance, and optical properties of polymers like polyesters and polyamides. wikipedia.org

Specialty Resins and Dyes: The compound is a valuable intermediate for producing dyes and resins with specific, tailored properties. wikipedia.org

Fluorosurfactants: While low-molecular-weight fluorinated surfactants face environmental concerns, research into polymeric fluorinated surfactants is growing. These polymers, potentially synthesized using building blocks like this compound, offer unique surface properties. nih.gov

Medicinal Chemistry: Fluorine substitution is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. fluorochem.co.uknih.gov As a fluorinated building block, this compound is a valuable precursor for synthesizing active pharmaceutical ingredients (APIs). halocarbonlifesciences.comnih.gov The presence of two fluorine atoms and a methyl group on the benzene (B151609) ring allows for fine-tuning of a molecule's steric and electronic properties. fluorochem.co.uk It can be used to introduce the 2,5-difluoro-4-methylbenzoyl group into various molecular scaffolds to create novel candidates for a range of therapeutic areas, including anti-infectives and central nervous system agents. nih.gov

Advanced Computational Modeling for Predictive Synthesis and Reactivity